molecular formula C18H25N3O2 B6987040 N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide

Cat. No.: B6987040
M. Wt: 315.4 g/mol
InChI Key: OTPYVEFKLIXWJR-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a benzyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring with a carboxamide group

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-14-11-21(10-8-17(14)22)18(23)19-16-7-9-20(13-16)12-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPYVEFKLIXWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)NC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Piperidine Ring: The next step involves the formation of the piperidine ring, which can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step is the coupling of the benzylated pyrrolidine with the piperidine ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its interaction with various receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)-4-oxopiperidine-1-carboxamide: Similar structure but lacks the methyl group.

    N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-3-methyl-4-oxopiperidine-1-carboxamide is unique due to the presence of both the benzyl group and the specific arrangement of the pyrrolidine and piperidine rings, which confer distinct chemical and biological properties compared to its analogs.

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